(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol
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Overview
Description
(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol: is an organic compound that features a pyrazole ring substituted with a bromo-methylphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Methylation: The methyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major products can include (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)formaldehyde or (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)carboxylic acid.
Reduction: The major product would be (1-(3-Methylphenyl)-1H-pyrazol-4-yl)methanol.
Substitution: Products can vary depending on the nucleophile used, such as (1-(4-Amino-3-methylphenyl)-1H-pyrazol-4-yl)methanol.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The bromo and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound can influence various pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)ethanol
- (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)acetone
- (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)amine
Uniqueness
What sets (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol apart from similar compounds is its specific combination of functional groups. The presence of both a bromo and a hydroxymethyl group on the pyrazole ring provides unique reactivity and interaction potential, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-(4-bromo-3-methylphenyl)pyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8-4-10(2-3-11(8)12)14-6-9(7-15)5-13-14/h2-6,15H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASJKOVJWNXBRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(C=N2)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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